molecular formula C8H4Cl2F4O B1461135 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1806349-04-1

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No.: B1461135
CAS No.: 1806349-04-1
M. Wt: 263.01 g/mol
InChI Key: KATDUOQJKRKMND-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is known for its unique properties and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 3,6-dichlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzodifluoride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in its applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride: Similar in structure but with an additional fluorine atom.

    3,6-Dichloro-2-(fluoromethoxy)benzodifluoride: Similar but with one less fluorine atom.

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)benzodifluoride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(10)6(15-8(13)14)5(3)7(11)12/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDUOQJKRKMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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